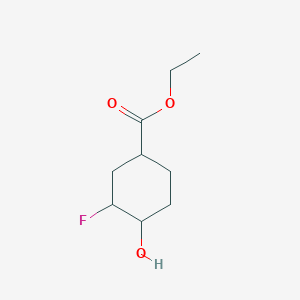![molecular formula C14H17N3 B15128044 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that belongs to the class of pyrazolodiazepines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a diazepine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Bischler-Napieralski reaction can be employed to form the diazepine ring from corresponding amides . Additionally, Rh(III)-catalyzed C–H functionalization and cascade annulation reactions have been reported for constructing similar diazepine scaffolds .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system, leading to a diverse array of derivatives .
科学研究应用
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting central nervous system disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of pyrazolodiazepines with various biological targets, providing insights into their pharmacological properties.
作用机制
The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA-A receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of gamma-aminobutyric acid (GABA), leading to anxiolytic, sedative, and anticonvulsant effects .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Etizolam: A thienodiazepine derivative with comparable pharmacological effects.
Uniqueness
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its fused pyrazole-diazepine ring system and the presence of a p-tolyl group. This structural uniqueness may confer distinct pharmacological properties and potential advantages in drug development compared to other benzodiazepines and thienodiazepines .
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C14H17N3/c1-11-3-5-12(6-4-11)14-9-13-10-15-7-2-8-17(13)16-14/h3-6,9,15H,2,7-8,10H2,1H3 |
InChI 键 |
JPTJDIWIMMQPCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3CCCNCC3=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)


